2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
Description
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol (CAS: 882747-87-7) is a halogenated aromatic compound featuring a benzene core substituted with bromine (position 2), a nitro group (position 6), and a 3-chloro-5-(trifluoromethyl)-pyridinyl moiety (position 4) . Its molecular formula is C₁₂H₅BrClF₃N₂O₃, with a molecular weight of 397.54 g/mol. This compound is cataloged for research use, with structural similarities to herbicidal intermediates and agrochemical precursors .
Properties
IUPAC Name |
2-bromo-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2O3/c13-7-1-5(2-9(11(7)20)19(21)22)10-8(14)3-6(4-18-10)12(15,16)17/h1-4,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFJVDVGRDYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves. These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium.
Pharmacokinetics
The compound is described as having high gi absorption and being bbb permeant. It is also noted as an inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Result of Action
Based on its potential interaction with peripheral sensory trigeminal nerves, it could potentially influence neurotransmitter production and signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and kept away from strong oxidizing agents. These conditions can help maintain the stability and efficacy of the compound.
Biological Activity
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol, with the chemical formula CHBrClFNO and CAS Number 135743607, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a chloro group, and a trifluoromethyl substituent on a pyridine ring, along with a nitro group. This unique combination of functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridine compounds can show activity against various bacterial strains, including resistant strains. While specific data on 2-bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol is limited, its structural analogues have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds containing nitrobenzene and pyridine moieties have been investigated for anticancer activity. For instance, related compounds have demonstrated IC values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances their potency by increasing lipophilicity and altering electronic properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, certain pyridine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Synthesis Methods
The synthesis of 2-bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol can be achieved through several synthetic routes. One common method involves the bromination of 4-nitrophenol followed by chlorination and trifluoromethylation of the pyridine ring. The following table summarizes potential synthetic pathways:
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | 4-Nitrophenol | Br, Acetic Acid | High |
| 2 | Chlorination | Brominated Product | SOCl, Heat | Moderate |
| 3 | Trifluoromethylation | Chlorinated Product | CFCOOH, Catalyst | Variable |
Case Studies
- Anticancer Activity : A study involving a series of pyridine-based compounds showed that modifications to the nitro group significantly affected cytotoxicity against cancer cell lines. The compound was evaluated alongside known anticancer agents, revealing comparable or enhanced activity.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus indicated that derivatives similar to 2-bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol exhibited significant antibacterial effects, suggesting that this compound may also possess similar properties.
Scientific Research Applications
Medicinal Chemistry
The compound's complex structure makes it a candidate for drug development. Its unique substitutions may enhance biological activity, particularly in targeting specific receptors or enzymes. Research has indicated that compounds with trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Study : A study explored the synthesis of related compounds with similar structures to evaluate their inhibitory effects on certain cancer cell lines. The results suggested that modifications to the pyridine ring could lead to enhanced anticancer activity, highlighting the potential of this compound as a lead structure for further development .
Agrochemicals
The presence of halogenated groups suggests potential applications in agrochemical formulations. Compounds like this one can act as herbicides or fungicides, providing effective solutions for crop protection.
Case Study : Research conducted on related halogenated pyridines demonstrated their efficacy as herbicides against specific weed species. The introduction of trifluoromethyl groups was noted to improve herbicidal activity due to increased potency and selectivity .
Material Science
In material science, the incorporation of such compounds into polymers can modify physical properties such as thermal stability and mechanical strength. The presence of nitro and halogen substituents can enhance the flame retardancy of materials.
Case Study : Investigations into polymer composites containing similar nitro-substituted phenolic compounds showed improved thermal stability and flame retardancy compared to traditional materials. This suggests that 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol could be beneficial in developing advanced materials for construction and electronics .
Data Table: Comparison of Applications
Comparison with Similar Compounds
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
- Molecular Formula : C₁₂H₅ClF₃N₃O₅
- Molecular Weight : 363.64 g/mol
- Key Differences : Replaces the bromine at position 2 with a second nitro group, resulting in reduced molecular weight and increased electron-withdrawing effects. The absence of bromine may alter halogen-bonding interactions in biological systems .
Haloxyfop Methyl Ester
- Molecular Formula: C₁₆H₁₃ClF₃NO₄
- Molecular Weight : 381.73 g/mol
- Key Differences: Features a phenoxypropanoate ester backbone linked to the 3-chloro-5-(trifluoromethyl)-pyridinyl group. The ester functionality and absence of bromine/nitro groups make it a potent herbicide, suggesting that the target compound’s nitro and bromo substituents may reduce herbicidal activity but enhance stability or synthetic utility .
N-(6-Methylpyridin-2-yl)-Substituted Benzamides (Compounds 35 and 36)
- Example : 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Molecular Weight : 310 g/mol
- Key Differences: Benzamide derivatives with pyridinyl amino groups.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
Substituent Effects :
- The bromine in the target compound enhances molecular weight and polarizability compared to its dinitro analogue, which may improve crystallinity or binding affinity in receptor-based studies .
- The trifluoromethyl group, common in agrochemicals (e.g., fluazifop and haloxyfop), contributes to metabolic stability and lipophilicity .
Biological Activity: Unlike haloxyfop methyl ester, the target compound lacks the phenoxypropanoate ester critical for herbicidal activity, suggesting divergent applications .
Synthetic Utility :
Q & A
Q. What are the primary synthetic routes for 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol, and how can intermediates be characterized?
Answer:
- Synthesis:
- Step 1: Bromination of the nitrobenzene core using Br₂/FeBr₃ under controlled temperatures (0–5°C) to achieve regioselective substitution .
- Step 2: Coupling the brominated intermediate with 3-chloro-5-(trifluoromethyl)-2-pyridine via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system .
- Step 3: Nitration using HNO₃/H₂SO₄ at 50°C to introduce the nitro group at the 6-position .
- Characterization:
Q. How can solubility and stability challenges be addressed during experimental formulation?
Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- DFT Calculations:
- Experimental Validation:
Q. How do structural modifications (e.g., CF₃ vs. Cl substitution) influence herbicidal activity?
Answer:
Q. How can contradictory bioactivity data between in vitro and field trials be resolved?
Answer:
- Hypothesis Testing:
- Data Reconciliation:
Q. What analytical methods differentiate regioisomers during synthesis?
Answer:
- HPLC: Use a C18 column (3.5 µm) with a gradient of 0.1% TFA in acetonitrile/water. Regioisomers elute at 8.2 min (desired) vs. 9.5 min (ortho-bromo byproduct) .
- X-ray Crystallography: Resolve crystal structures to confirm substitution patterns (e.g., bromo at 2-position vs. 4-position) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 438.98 g/mol | ESI-MS |
| LogP | 3.8 | Shake-flask |
| Melting Point | >111°C (dec.) | DSC |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | EC₅₀ (µM) – A. thaliana | EC₅₀ (µM) – C. elegans |
|---|---|---|
| Parent Compound | 12.0 ± 1.2 | 8.5 ± 0.7 |
| CF₃ → Cl | 45.3 ± 3.1 | 32.1 ± 2.9 |
| NO₂ → NH₂ | Inactive | Inactive |
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
